molecular formula C4H6O3 B1216711 Dimethyldioxetanone CAS No. 39605-37-3

Dimethyldioxetanone

Cat. No. B1216711
CAS RN: 39605-37-3
M. Wt: 102.09 g/mol
InChI Key: MHUUEDKTLIMBPS-UHFFFAOYSA-N
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Description

Dimethyldioxetanone undergoes two distinct thermal reactions which generate electronically excited states . The unimolecular decomposition at 30.0°C produces excited singlet and triplet acetone, with efficiencies of 0.1 and 1.5% respectively .


Chemical Reactions Analysis

Dimethyldioxetanone undergoes two distinct thermal reactions which generate electronically excited states . The unimolecular decomposition at 30.0°C produces excited singlet and triplet acetone, with efficiencies of 0.1 and 1.5% respectively . The chemiluminescence of Dimethyldioxetanone in the presence of easily oxidized aromatic hydrocarbons is efficient, with the rate of reaction influenced by the aromatic hydrocarbon’s nature and concentration .

Scientific Research Applications

Chemiluminescence and Electron Exchange

Dimethyldioxetanone plays a crucial role in chemiluminescence, especially in reactions involving aromatic hydrocarbons. Schmidt and Schuster (1978, 1980) explored its chemiluminescence, revealing that the light production efficiency correlates with the oxidation potential of the hydrocarbon involved. This phenomenon is understood through the chemically initiated electron exchange luminescence (CIEEL) pathway (Schmidt & Schuster, 1978) (Schmidt & Schuster, 1980).

Bioluminescence in Fireflies

A significant application of dimethyldioxetanone is in understanding the bioluminescence of fireflies. Koo, Schmidt, and Schuster (1978) investigated how electronically excited-state molecules are formed from dimethyldioxetanone, contributing to the bioluminescence process in fireflies. This study suggests that intramolecular electron transfer is pivotal in the formation of excited states in bioluminescent systems (Koo, Schmidt, & Schuster, 1978).

Organic Synthesis and Oxidation Reactions

In organic synthesis, dimethyldioxetanone serves as an effective oxidizing agent. Mycock, Sherlock, Glossop, and Hayes (2008) demonstrated its use in oxidative deprotection of benzylidene acetals, which is efficient and produces minimal waste. Additionally, Veloza, Orozco, and Sepúlveda-Arias (2011) highlighted its application in epoxidizing essential oils, showcasing its potential in medical and industrial applications (Mycock, Sherlock, Glossop, & Hayes, 2008) (Veloza, Orozco, & Sepúlveda-Arias, 2011).

Excited State Generation via Metalloporphyrins

Dimethyldioxetanone can also be used to study the role of metalloporphyrins and chlorophyll a in excited state generation. Schmidt and Schuster (1980) found that these compounds catalyze chemiluminescence more effectively than suggested by their oxidation potentials, indicating a complex interaction in the excited state formation process (Schmidt & Schuster, 1980).

properties

IUPAC Name

4,4-dimethyldioxetan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-4(2)3(5)6-7-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUUEDKTLIMBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192720
Record name Dimethyldioxetanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyldioxetanone

CAS RN

39605-37-3
Record name Dimethyldioxetanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyldioxetanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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